5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide
Overview
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide is a complex organic compound that features a pyrazole and furan moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent, such as bromomethyl furan, under basic conditions . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) with potassium tert-butoxide as the base. The resulting intermediate is then reacted with 1H-pyrazol-3-ylmethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Substitution: The pyrazole rings can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Scientific Research Applications
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide involves its interaction with specific molecular targets. The pyrazole rings can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative used in various synthetic applications.
1H-pyrazol-3-ylmethylamine: Another pyrazole derivative with applications in medicinal chemistry.
Furan-2-carboxamide: A furan derivative with potential bioactive properties.
Uniqueness
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1H-pyrazol-3-ylmethyl)-2-furamide is unique due to the combination of pyrazole and furan rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(1H-pyrazol-5-ylmethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10-7-11(2)20(19-10)9-13-3-4-14(22-13)15(21)16-8-12-5-6-17-18-12/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUIJXZYVCKYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NN3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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